molecular formula C13H11NO2 B14627808 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- CAS No. 57675-09-9

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)-

Cat. No.: B14627808
CAS No.: 57675-09-9
M. Wt: 213.23 g/mol
InChI Key: MGHVNLHOBUTNDM-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- is an organic compound characterized by a six-membered ring with two keto groups and a phenylamino substituent. This compound is part of the benzoquinone family, known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aniline under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aniline attacks the carbonyl carbon of the benzoquinone, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino group or the quinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted quinone or phenylamino derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and high-performance materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- involves its interaction with various molecular targets. The presence of keto groups makes it a strong electrophile, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-
  • 2,5-Cyclohexadiene-1,4-dione, dioxime

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)- is unique due to the presence of the phenylamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoquinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-anilino-5-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-7-13(16)11(8-12(9)15)14-10-5-3-2-4-6-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHVNLHOBUTNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448438
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57675-09-9
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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